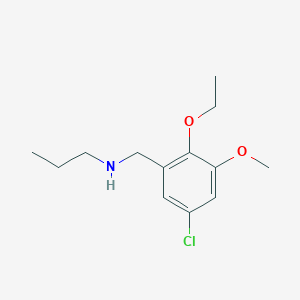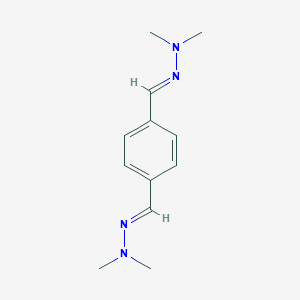
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has gained significant attention in recent years due to its potential application in scientific research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of gene expression. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it an ideal compound for studying the role of serotonin in various physiological and pathological conditions. However, one of the major limitations of using this compound is its relatively low potency compared to other this compound.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine. One of the major areas of research is the development of new antidepressant drugs based on this compound. Another area of research is the study of its potential application in the treatment of other psychiatric and neurological disorders such as anxiety, obsessive-compulsive disorder, and Alzheimer's disease. Additionally, there is a need for further studies to explore the underlying mechanisms of action of this compound and its potential side effects.
Conclusion:
This compound is a promising compound with potential application in scientific research. Its selective serotonin reuptake inhibition makes it an ideal compound for studying the role of serotonin in various physiological and pathological conditions. However, further research is needed to explore its potential application in the treatment of other psychiatric and neurological disorders and to understand its underlying mechanisms of action.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine involves the reaction between 5-chloro-2-ethoxy-3-methoxybenzaldehyde and propylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-propylamine has been extensively studied for its potential application in scientific research. One of the major areas of research is the development of new antidepressant drugs. This compound has shown promising results in preclinical studies, and it is believed that it may have a better safety profile than traditional antidepressants.
Propiedades
Fórmula molecular |
C13H20ClNO2 |
|---|---|
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H20ClNO2/c1-4-6-15-9-10-7-11(14)8-12(16-3)13(10)17-5-2/h7-8,15H,4-6,9H2,1-3H3 |
Clave InChI |
OXLGDDFFPLDZBT-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=CC(=C1OCC)OC)Cl |
SMILES canónico |
CCCNCC1=C(C(=CC(=C1)Cl)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)